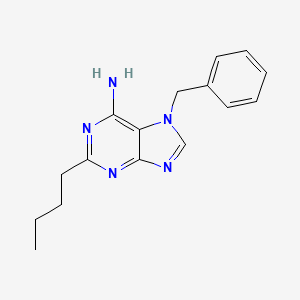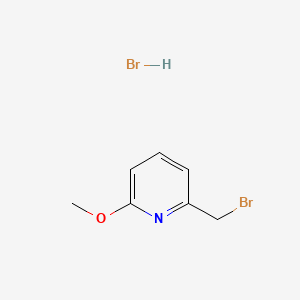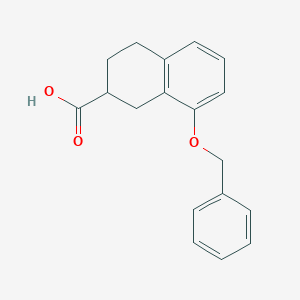
7-Benzyl-2-butyl-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a purine derivative with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol . This compound is known for its ability to stimulate cell division and growth in plants, making it a valuable tool in agricultural and horticultural practices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-butyl-7H-purin-6-amine typically involves the reaction of hypoxanthine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-2-butyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various benzyl-substituted purine derivatives.
Aplicaciones Científicas De Investigación
7-Benzyl-2-butyl-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various purine derivatives.
Biology: Plays a crucial role in plant tissue culture and micropropagation by promoting cell division and growth.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of plant growth regulators and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-2-butyl-7H-purin-6-amine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The compound also inhibits the degradation of chlorophyll, thereby delaying senescence and promoting plant vitality.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin with similar properties but different molecular structure.
Kinetin: A naturally occurring cytokinin with similar effects on plant growth.
Uniqueness
7-Benzyl-2-butyl-7H-purin-6-amine is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and efficacy. Its ability to promote cell division and delay senescence makes it a valuable tool in both research and agricultural applications .
Propiedades
Número CAS |
84133-07-3 |
|---|---|
Fórmula molecular |
C16H19N5 |
Peso molecular |
281.36 g/mol |
Nombre IUPAC |
7-benzyl-2-butylpurin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-9-13-19-15(17)14-16(20-13)18-11-21(14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20) |
Clave InChI |
NMOQKRGGLKVAGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C2C(=N1)N=CN2CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)



![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)

![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)



